2-[(1,2-Diphenylhydrazinyl)methyl]quinoline
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Overview
Description
2-[(1,2-Diphenylhydrazinyl)methyl]quinoline is a heterocyclic compound that features a quinoline core structure substituted with a diphenylhydrazinylmethyl group. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2-Diphenylhydrazinyl)methyl]quinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as ethanol or methanol . The reaction typically requires heating under reflux conditions for several hours to ensure complete conversion.
Another method involves the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction between 2-chloroquinoline and phenylhydrazine . This method may also involve the use of a reducing agent, such as sodium borohydride, to enhance the yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1,2-Diphenylhydrazinyl)methyl]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives .
Scientific Research Applications
2-[(1,2-Diphenylhydrazinyl)methyl]quinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(1,2-Diphenylhydrazinyl)methyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
2-[(1,2-Diphenylhydrazinyl)methyl]quinoline can be compared with other similar compounds, such as:
2-Phenylquinoline: A derivative with a phenyl group attached to the quinoline ring, which has different biological activities and applications.
Diphenylhydrazine: A compound with a similar diphenylhydrazinyl group but lacking the quinoline core, which has distinct chemical reactivity and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components .
Properties
CAS No. |
32812-40-1 |
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Molecular Formula |
C22H19N3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1,2-diphenyl-1-(quinolin-2-ylmethyl)hydrazine |
InChI |
InChI=1S/C22H19N3/c1-3-10-19(11-4-1)24-25(21-12-5-2-6-13-21)17-20-16-15-18-9-7-8-14-22(18)23-20/h1-16,24H,17H2 |
InChI Key |
BQRJMSMMOOFKKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN(CC2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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